molecular formula C13H18ClN3O4 B6955582 tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate

tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate

Cat. No.: B6955582
M. Wt: 315.75 g/mol
InChI Key: COIDMJKGJGWRGI-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and a pyridine ring substituted with a chlorine atom and a keto group

Properties

IUPAC Name

tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O4/c1-13(2,3)21-12(20)15-5-4-11(19)17-10-6-9(18)8(14)7-16-10/h6-7H,4-5H2,1-3H3,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIDMJKGJGWRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC1=CC(=O)C(=CN1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 5-chloro-4-oxo-1H-pyridine-2-amine intermediate. This can be achieved through the chlorination of 2-aminopyridine followed by oxidation to introduce the keto group.

    Coupling Reaction: The pyridine intermediate is then coupled with tert-butyl N-(3-oxopropyl)carbamate. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the keto group, converting it into a hydroxyl group and forming alcohol derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohol derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • tert-Butyl N-{3-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]phenyl}carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[3-[(5-chloro-4-oxo-1H-pyridin-2-yl)amino]-3-oxopropyl]carbamate is unique due to the presence of the 5-chloro-4-oxo-1H-pyridin-2-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The specific substitution pattern on the pyridine ring can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other carbamate derivatives.

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